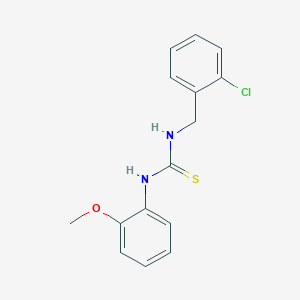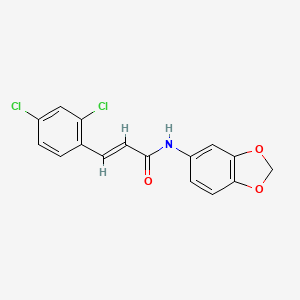![molecular formula C20H21N3O2 B5706685 N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5706685.png)
N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PBDT and is known for its ability to bind to protein targets in the body. In
Mécanisme D'action
PBDT binds to protein targets through the formation of a covalent bond between the compound and the protein. This binding occurs through the formation of a reactive intermediate that can react with the protein target. The covalent bond formed between PBDT and the protein target is irreversible, making it a valuable tool for studying protein-protein interactions.
Biochemical and Physiological Effects:
PBDT has been shown to have a variety of biochemical and physiological effects in the body. This compound has been shown to inhibit the activity of certain enzymes, including proteases and kinases. PBDT has also been shown to induce protein degradation, which can be useful for studying protein turnover in the body.
Avantages Et Limitations Des Expériences En Laboratoire
PBDT has several advantages for use in lab experiments. This compound is highly specific for protein targets, making it a valuable tool for studying protein-protein interactions. PBDT is also irreversible, which allows for the formation of stable complexes with protein targets. However, PBDT does have some limitations for use in lab experiments. This compound can be toxic to cells at high concentrations, and its irreversible binding can make it difficult to study protein turnover in the body.
Orientations Futures
There are several future directions for research on PBDT. One area of research is the development of new synthetic methods for PBDT that are more efficient and scalable. Another area of research is the identification of new protein targets for PBDT, which could lead to the discovery of new drug targets. Finally, the development of new PBDT derivatives with improved properties, such as reduced toxicity and increased specificity, is an important area of research for the future.
Méthodes De Synthèse
The synthesis of PBDT involves several steps, including the preparation of the starting materials and the coupling reaction that forms the final product. The starting materials for PBDT synthesis are tert-butylamine, 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, and 4-bromomethylbenzoic acid. These materials are combined in a reaction vessel and subjected to a series of chemical reactions, including esterification, amidation, and coupling, to form the final product, PBDT.
Applications De Recherche Scientifique
PBDT has been extensively studied for its potential applications in scientific research. This compound is known for its ability to bind to protein targets in the body, making it a valuable tool for studying protein-protein interactions. PBDT has been used in a variety of research areas, including drug discovery, proteomics, and structural biology.
Propriétés
IUPAC Name |
N-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-20(2,3)23(19(24)16-12-8-5-9-13-16)14-17-21-18(22-25-17)15-10-6-4-7-11-15/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWXADJYKHOZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5706618.png)
![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5706637.png)
![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)


![N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5706676.png)
![4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)

